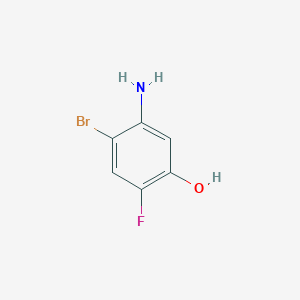![molecular formula C21H24BNO4S B1404694 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1197026-60-0](/img/structure/B1404694.png)
1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Übersicht
Beschreibung
1-[(4-Methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of an indole core, a sulfonyl group attached to a methylbenzene ring, and a dioxaborolan group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including the formation of the indole core, sulfonylation, and the introduction of the dioxaborolan group. One common synthetic route involves the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Dioxaborolan Group: The final step involves the reaction of the sulfonylated indole with tetramethyl-1,3,2-dioxaborolane under suitable conditions, often using a palladium catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-[(4-Methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolan group makes the compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the sulfonyl and dioxaborolan groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-[(4-Methylbenzene)sulfonyl]-1H-indole: Lacks the dioxaborolan group, which limits its use in coupling reactions.
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the sulfonyl group, affecting its reactivity and biological activity.
1-[(4-Methylbenzene)sulfonyl]-6-bromo-1H-indole: Contains a bromine atom instead of the dioxaborolan group, making it suitable for different types of reactions.
The presence of both the sulfonyl and dioxaborolan groups in this compound makes it unique and versatile for various applications.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO4S/c1-15-6-10-18(11-7-15)28(24,25)23-13-12-16-8-9-17(14-19(16)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZDMUHNEUWEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)


![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)



![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)
